molecular formula C21H31N3O2 B4054931 1-benzoyl-4-(4-piperidin-1-ylpentanoyl)piperazine

1-benzoyl-4-(4-piperidin-1-ylpentanoyl)piperazine

Cat. No.: B4054931
M. Wt: 357.5 g/mol
InChI Key: UZAJEDGOGBYITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-benzoyl-4-(4-piperidin-1-ylpentanoyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as anthelmintics (anti-parasitic agents), antidepressants, and antipsychotics .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a piperazine ring with benzoyl and piperidin-1-ylpentanoyl groups attached .

Scientific Research Applications

Metabolic Pathways and Enzyme Interaction

Research on similar piperazine derivatives has identified their interactions with enzymes such as Cytochrome P450, which plays a significant role in drug metabolism. For instance, studies have explored the oxidative metabolism of novel antidepressants, showing how these compounds are metabolized into various metabolites through the action of specific enzymes like CYP2D6, CYP3A4/5, and others (Hvenegaard et al., 2012).

Design and Synthesis for Biological Activity

Compounds structurally related to 1-benzoyl-4-(4-piperidin-1-ylpentanoyl)piperazine have been synthesized and evaluated for biological activities such as α1-AR antagonistic activities and serotonin 4 receptor agonist properties. These studies aim to discover potential therapeutic agents by examining the structure-activity relationships and optimizing chemical structures for better efficacy and selectivity (Li et al., 2008); (Sonda et al., 2004).

Pharmacological Properties

The exploration of benzamide derivatives as selective serotonin 4 receptor agonists highlights the pharmacological potential of piperazine compounds. These studies are crucial in developing new medications that can promote gastrointestinal motility with reduced side effects, offering insights into drug development processes (Sonda et al., 2004).

Neuroprotective and Neurotoxic Studies

Investigations into the neurotoxic effects of piperazine derivatives, such as benzylpiperazine and benzoylpiperazine, provide essential data on their impact on neuronal cells. These studies help understand the potential risks and neuroprotective strategies when developing new therapeutic agents (Katz et al., 2018).

Antiproliferative and Antileishmanial Activity

Research has also delved into the antiproliferative and antileishmanial activities of piperazine-linked compounds, indicating their potential in cancer therapy and as treatments for parasitic infections. These studies are pivotal in identifying novel therapeutic targets and developing drugs with specific biological activities (Mayence et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many piperazine derivatives act on the serotonergic and dopaminergic receptor systems .

Properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-4-piperidin-1-ylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-18(22-12-6-3-7-13-22)10-11-20(25)23-14-16-24(17-15-23)21(26)19-8-4-2-5-9-19/h2,4-5,8-9,18H,3,6-7,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAJEDGOGBYITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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